methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a methyl group attached to the phenyl ring and a carboxylate ester group at the fourth position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an azide and an alkyne in the presence of a copper(I) catalyst. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4-methylbenzoic acid derivatives
Reduction: 4-methylphenylmethanol derivatives
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole-4-carboxylate
- Methyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
- Methyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the methyl group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-3-5-9(6-4-8)14-7-10(12-13-14)11(15)16-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVZQNUVGMIBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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